4-(2-氨基乙基)苯-1,3-二醇盐酸盐

描述

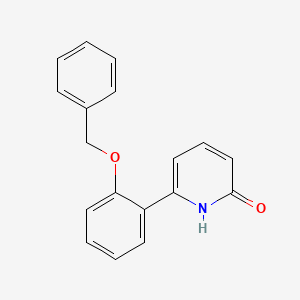

“4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is also known as Dopamine hydrochloride . It is a naturally occurring biochemical catecholamine precursor of noradrenaline and adrenaline . It is a derivative of the amino acid tyrosine .

Synthesis Analysis

Dopamine is synthesized in areas of the central and peripheral nervous systems. It is synthesized in the hypothalamus, the arcuate nucleus, and the caudate nucleus of the brain . Tyrosine is modified by tyrosine hydroxylase to form DOPA, which is a very important step in the formation of Dopamine . DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis

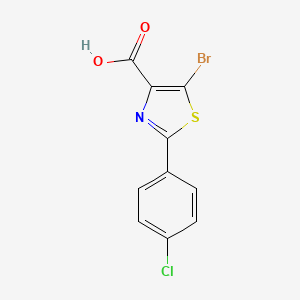

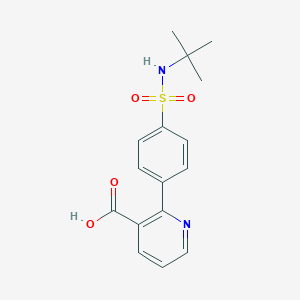

The chemical formula of “4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is C8H11NO2.HCl . The Inchi Code is 1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)5-8 (6)11;/h1-2,5,10-11H,3-4,9H2;1H .Chemical Reactions Analysis

Dopamine serves as a precursor to norepinephrine and epinephrine . Once the catecholamines like Dopamine, Norepinephrine, and Epinephrine are formed, they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .Physical and Chemical Properties Analysis

The molecular weight of “4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is 189.64 . It is stored at room temperature and is in the form of oil .科学研究应用

多巴胺盐酸盐:科学研究应用的综合分析

神经递质前体: 多巴胺盐酸盐是去甲肾上腺素和肾上腺素的前体,是中枢神经系统中必不可少的两种神经递质。 它在脑和其他重要区域内的信号传递中起着至关重要的作用 .

心血管支持: 作为一种儿茶酚胺神经递质,多巴胺盐酸盐用于治疗血液动力学失衡,例如重要器官的灌注不良、心输出量低和低血压。 它对心肌产生正性变时和变力作用,增加心率和心肌收缩力 .

认知功能: 多巴胺促进记忆的编码和检索,影响我们学习和记忆信息的能力。 它还调节注意力和集中力,调节刺激的显着性,影响我们集中注意力于相关信息的能力 .

运动控制: 在中枢神经系统,特别是在黑质纹状体通路中,多巴胺盐酸盐作为一种神经递质,调节随意动作和运动控制 .

奖赏系统: 多巴胺是大脑奖赏系统不可或缺的一部分。 它调节愉悦感和奖赏感,这对动机和目标导向行为至关重要 .

昼夜节律: 该化合物还在控制昼夜节律中发挥作用,影响我们的睡眠-觉醒周期以及遵循每日周期的生理过程 .

意识和认知: 多巴胺盐酸盐参与维持意识和认知,影响我们的意识和心理过程 .

周围交感神经: 虽然主要活跃于中枢神经系统,但多巴胺盐酸盐也存在于一些周围交感神经中 .

要详细了解每个应用,您可以参考提供的参考文献。

Thermo Scientific Chemicals Fisher Sci DrugBank Online Allied Academies DailyMed SpringerLink

作用机制

Target of Action

The primary target of 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, also known as dopamine, is the dopamine receptors in the brain . These receptors mediate the action of dopamine, which is a major transmitter in the extrapyramidal system of the brain and plays a crucial role in regulating movement .

Mode of Action

4-(2-Aminoethyl)benzene-1,3-diol hydrochloride interacts with its targets, the dopamine receptors, by binding to them and triggering a series of biochemical reactions. This interaction results in changes in the neuron’s activity, leading to alterations in the transmission of nerve signals .

Biochemical Pathways

The compound is a catecholamine, meaning it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . It is synthesized from the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine . Once formed, dopamine is packaged into vesicles to be transmitted across the synapse in response to stimuli .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of various physiological processes. For instance, it reduces the production of prolactin, a protein responsible for the production of breast milk . As a neurotransmitter, dopamine can cross a gap between neurons referred to as a synapse, allowing the nerve impulse to continue .

安全和危害

属性

IUPAC Name |

4-(2-aminoethyl)benzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)5-8(6)11;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHIWVGWSZHYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-22-0 | |

| Record name | 4-(2-aminoethyl)benzene-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)